2-(3,4-Difluorophenoxy)-1-nitrobenzene
Description
2-(3,4-Difluorophenoxy)-1-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the ortho position of a benzene ring and a 3,4-difluorophenoxy group attached to the adjacent carbon. This structure combines electron-withdrawing (nitro and fluorine) and electron-donating (phenoxy) moieties, which influence its physicochemical properties, such as solubility, stability, and reactivity. The fluorine atoms may enhance metabolic stability and binding specificity in biological systems, while the nitro group could contribute to redox activity or photodegradation resistance .
Properties
CAS No. |
640766-58-1 |
|---|---|
Molecular Formula |
C12H7F2NO3 |
Molecular Weight |
251.18 g/mol |
IUPAC Name |
1,2-difluoro-4-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7F2NO3/c13-9-6-5-8(7-10(9)14)18-12-4-2-1-3-11(12)15(16)17/h1-7H |
InChI Key |
VGWAHPZACOHIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Position Matters: The 3,4-difluoro configuration in this compound may confer distinct electronic effects compared to 2,4-difluoro analogs, impacting biological or chemical activity .
Nitro Group Dynamics : Ortho-nitro placement could enhance stability but reduce herbicidal efficacy compared to para-nitro herbicides like nitrofluorfen .
Fluorine as a Tool : While fluorine in lignin models aids degradation tracking, in agrochemicals or pharmaceuticals, it primarily improves metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
